![molecular formula C17H18ClN3O2 B2682276 2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one CAS No. 1797894-23-5](/img/structure/B2682276.png)
2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one
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Description
The compound “2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one” is related to a class of compounds that have shown potential in various therapeutic applications . It is an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 . Palbociclib is developed for the treatment of ER-positive and HER2-negative breast cancer .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a novel series of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity . Another study detailed the synthesis of a potent inhibitor, focusing on synthetic efficiency and scalability .
Scientific Research Applications
Biological Studies
This compound could be found in certain species like Bombus terrestris . It has been detected in various parts of the organism such as the brain, hemolymph, and hindgut . This suggests that the compound could have biological significance and could be used in studies related to these species.
Chemical Synthesis
The compound could be involved in chemical reactions. For instance, it could be used in the Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo . This process tolerates many functional groups and provides a variety of biphenyl-containing pyrrolo .
Medicinal Chemistry
The structure of this compound suggests potential importance in medicinal chemistry . The biphenyl-containing pyrrolo structure could be of interest in the development of new pharmaceuticals .
Kinase Inhibition
A series of pyrido [2, 3-d]pyrimidin-7 (8H)-ones, which could potentially include this compound, were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . This suggests potential applications in the development of new treatments for diseases where TTK is implicated .
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-17(2,23-14-5-3-13(18)4-6-14)16(22)21-8-7-15-12(10-21)9-19-11-20-15/h3-6,9,11H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZTPIUNNLBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=NC=NC=C2C1)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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